molecular formula C11H10N2O B14896261 4-(2-Aminopyridin-4-yl)phenol

4-(2-Aminopyridin-4-yl)phenol

Cat. No.: B14896261
M. Wt: 186.21 g/mol
InChI Key: LFEPAZMQQNIUOL-UHFFFAOYSA-N
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Description

4-(2-Aminopyridin-4-yl)phenol is a heterocyclic aromatic compound featuring a phenol group linked to a 2-aminopyridine moiety at the para position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound is typically synthesized via multi-component reactions involving substituted anilines and cyclohexanediones under catalytic conditions, as reported in studies on analogous pyridine derivatives . Key properties include:

  • Molecular Formula: C₁₁H₁₀N₂O
  • Molecular Weight: 186.22 g/mol
  • Spectroscopic Characterization: Confirmed via IR (N-H stretch at ~3400 cm⁻¹, O-H stretch at ~3200 cm⁻¹), ¹H NMR (aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry .

The aminopyridine-phenol framework facilitates hydrogen bonding and π-π stacking interactions, critical for biological activity and crystal engineering .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-aminopyridin-4-yl)phenol

InChI

InChI=1S/C11H10N2O/c12-11-7-9(5-6-13-11)8-1-3-10(14)4-2-8/h1-7,14H,(H2,12,13)

InChI Key

LFEPAZMQQNIUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopyridin-4-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloropyridine under specific conditions. One method involves the use of sodium sulfide in aqueous media to facilitate the reaction, which is a cost-effective and efficient alternative to the traditional Pd/C catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopyridin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium sulfide and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino-substituted phenols.

    Substitution: Various substituted phenols and pyridines.

Scientific Research Applications

4-(2-Aminopyridin-4-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminopyridin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine binding site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structural Features: Substituted imidazole ring attached to phenol. Key Properties:

  • Molecular Weight : 339.39 g/mol
  • Melting Point : 278°C
  • UV-Vis Absorption : Peaks at 340 nm (π→π) and 406 nm (n→π) .
  • Nonlinear Optical (NLO) Properties: Nonlinear absorption coefficient = 4.044 × 10⁻¹ cm/W; third-order polarizability = 2.26 × 10⁻⁶ esu .

Comparison :

  • The imidazole ring enhances π-conjugation, leading to stronger NLO activity compared to 4-(2-aminopyridin-4-yl)phenol.
  • Higher molecular weight reduces solubility in polar solvents.

2-(2-Aminopyridin-4-yl)-4-chlorophenol

Structural Features: Chlorine substituent on the phenol ring. Key Properties:

  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.66 g/mol
  • Applications : Intermediate in antimicrobial agent synthesis .

Comparison :

  • The electron-withdrawing Cl group increases acidity (pKa ~8.5 vs. ~10.2 for this compound).
  • Chlorine enhances stability against oxidative degradation .

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol

Structural Features : Azo and hydrazone functional groups.
Key Properties :

  • DFT Analysis : Low HOMO-LUMO gap (3.2 eV), high dipole moment (6.8 Debye) .
  • Applications: Potential as a pH-sensitive dye or sensor .

Comparison :

  • Azo groups introduce redox activity absent in this compound.
  • Broader absorption in visible spectrum (400–600 nm) due to extended conjugation .

4-(2-Aminopyridin-4-yl)-3-(4-fluorophenyl)-1H-pyrazole Methanesulfonate

Structural Features : Fluorophenyl and pyridazine substituents.
Key Properties :

  • Polymorphism : Exists as stable A- and B-form crystals with distinct melting points .
  • Pharmaceutical Relevance : Inhibits cytokine production; used in rheumatoid arthritis treatment .

Comparison :

  • Fluorine improves metabolic stability and bioavailability compared to non-halogenated analogs.
  • Pyridazine ring alters hydrogen-bonding patterns in crystal lattices .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₁H₁₀N₂O 186.22 N/A Phenol, aminopyridine
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol C₂₁H₁₆N₂O 339.39 278 Phenol, imidazole
2-(2-Aminopyridin-4-yl)-4-chlorophenol C₁₁H₉ClN₂O 220.66 N/A Phenol, Cl, aminopyridine
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₁₉H₁₈N₆O 346.39 N/A Azo, hydrazone, phenol

Table 2. Spectroscopic and Computational Data

Compound UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Nonlinear Optical Properties
This compound 290, 320 4.5 (DFT) Not reported
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 340, 406 3.8 (TD-DFT) β = 2.26 × 10⁻⁶ esu
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol 450, 550 3.2 (DFT) N/A

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